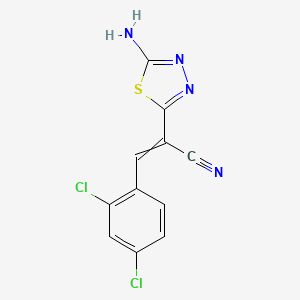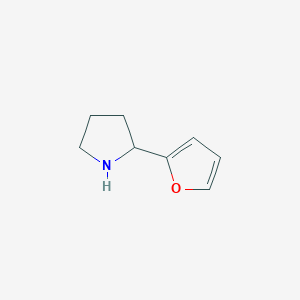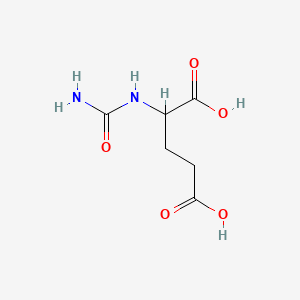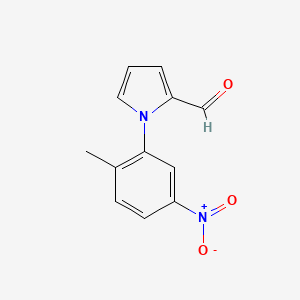
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde” were not found, a related compound, “1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide”, was synthesized from a series of reactions involving triazole, thiazole, thiadiazole, oxadiazole, sulfamoylphenyl, etc .
Scientific Research Applications
Molecular Magnetism : A study by Giannopoulos et al. (2014) discusses the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in creating a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior.
Electron Paramagnetic Resonance (EPR) Studies : Research by He et al. (1999) investigated a series of new 1-methyl-2-substituted-5-pyrrolylcarbonyl fluorinated nitroxides using EPR, which are generated from similar pyrrole carbaldehydes.
Electrochromic Materials : A study by Variş et al. (2006) focused on the synthesis of a mixture of isomers of 1-(4-nitrophenyl)-1H-pyrrole, used in producing soluble polymers for electrochromic devices.
Synthesis of Pyrrol-2(5H)-ones : Niknam and Mojikhalifeh (2014) synthesized various 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a green, solvent-free method, where similar pyrrole carbaldehydes can be utilized.
Organometallic Chemistry : Denat et al. (1992) explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes, showcasing the use of pyrrole carbaldehydes in organometallic synthesis.
Pyrrolo[1,2-a]indoles Synthesis : Kametani et al. (1976) conducted research on the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, demonstrating the versatility of pyrrole carbaldehydes in synthesizing complex heterocyclic compounds.
properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-4-5-10(14(16)17)7-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKHBMJCLBYDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
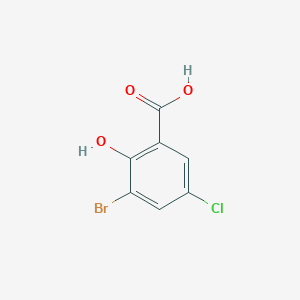

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
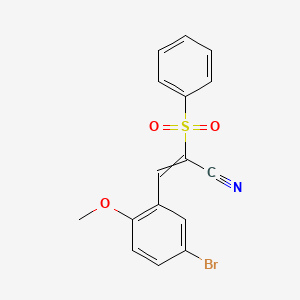
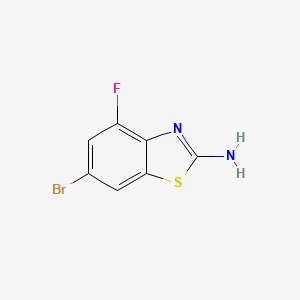
![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)
